molecular formula C10H9ClN2S B2530764 1-(4-chlorobenzyl)-1H-imidazole-2-thiol CAS No. 95333-72-5

1-(4-chlorobenzyl)-1H-imidazole-2-thiol

Cat. No.: B2530764
CAS No.: 95333-72-5
M. Wt: 224.71
InChI Key: VCGVPCBVKFXEQA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the imidazole ring, along with a thiol group at the 2-position of the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzyl chloride with imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding imidazole-2-thiol derivative.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorobenzyl)-1H-imidazole-2-thiol is unique due to the presence of both a 4-chlorobenzyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGVPCBVKFXEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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